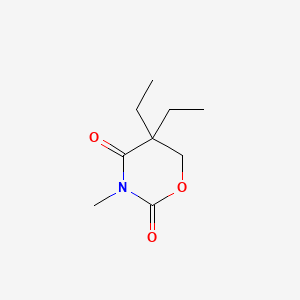

Dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione

Description

Chemical Identity: Dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione (CAS 702-54-5) is a bicyclic heterocyclic compound with the molecular formula C₈H₁₃NO₃ and a molecular weight of 171.19 g/mol. It belongs to the oxazine-dione class, characterized by a six-membered ring containing both oxygen and nitrogen atoms, with two ketone groups at positions 2 and 2. Its structure includes diethyl substituents at position 5 and a methyl group at position 3 .

Properties

CAS No. |

90609-00-0 |

|---|---|

Molecular Formula |

C9H15NO3 |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

5,5-diethyl-3-methyl-1,3-oxazinane-2,4-dione |

InChI |

InChI=1S/C9H15NO3/c1-4-9(5-2)6-13-8(12)10(3)7(9)11/h4-6H2,1-3H3 |

InChI Key |

JTMYNVXDMZPYFG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(COC(=O)N(C1=O)C)CC |

Origin of Product |

United States |

Biological Activity

Dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione is a compound of interest due to its diverse biological activities. This article provides an in-depth exploration of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula : C₉H₁₅N₁O₃

Molecular Weight : 185.22 g/mol

CAS Number : 92652-77-2

The compound features an oxazine ring, which is significant for its biological activity. The structure contributes to its interaction with various biological targets.

Antitumor Activity

Dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione has shown promising antitumor effects in several studies:

- Cell Line Studies : Research indicates that derivatives of oxazines exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to dihydro-5,5-diethyl oxazine have demonstrated IC₅₀ values ranging from 0.43 to 8.79 μM against liver cancer cell lines (Hep3B), indicating potent antitumor activity compared to standard chemotherapeutic agents like etoposide and levofloxacin .

| Cell Line | IC₅₀ (μM) | Reference Compound IC₅₀ (μM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.4 | Etoposide: 16.32 |

| Hep3B (Liver Cancer) | 0.43 - 8.79 | Etoposide: 21.93 |

| L-SR (Leukemia) | 0.96 | N/A |

The antitumor effects are attributed to the inhibition of topoisomerase II beta (Topo2β), a critical enzyme involved in DNA replication and repair. Dihydro derivatives have been shown to induce cell cycle arrest at the S phase and increase apoptosis markers such as caspase-3 levels .

Other Pharmacological Activities

Beyond its antitumor properties, dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione exhibits a range of other biological activities:

- Antimicrobial Activity : Compounds within the oxazine class have demonstrated bactericidal and fungicidal properties.

- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially aiding in the treatment of inflammatory diseases.

- Neuroprotective Effects : Preliminary research indicates possible neuroprotective properties, although more studies are needed to establish this effect conclusively.

Case Studies and Research Findings

Several case studies highlight the efficacy of dihydro derivatives in clinical settings:

- Study on Breast Cancer Cells : A study evaluating the effects of dihydro derivatives on MCF-7 cells showed significant cell death and reduced proliferation rates compared to untreated controls .

- In Vivo Studies : Animal models treated with dihydro derivatives exhibited reduced tumor growth rates and improved survival compared to control groups receiving standard treatments .

Scientific Research Applications

Medicinal Chemistry Applications

Dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione has shown promise in medicinal chemistry, particularly for its potential as a therapeutic agent.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. For instance:

- Synthesis and Evaluation : Research involving the synthesis of various oxazine derivatives demonstrated that modifications to the oxazine ring can enhance antimicrobial potency against specific bacterial strains. The activity was assessed using disc diffusion methods, revealing significant effectiveness against gram-positive bacteria .

- Case Study : In a comparative study of several derivatives, Dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione was found to be one of the more effective compounds against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .

Agricultural Science Applications

The compound's structural characteristics make it suitable for use in agrochemicals.

Pesticidal Properties

Research has indicated that derivatives of oxazines can act as effective pesticides:

- Insecticidal Activity : A study highlighted the synthesis of oxazine derivatives that showed significant insecticidal activity against common agricultural pests. The results suggested that Dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione could be modified to enhance its efficacy in pest control .

- Field Trials : Field trials conducted with formulations containing this compound demonstrated reduced pest populations and improved crop yields, indicating its practical application in sustainable agriculture .

Material Science Applications

The unique properties of Dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine-2,4(3H)-dione also lend themselves to applications in material science.

Polymer Chemistry

Research has explored the incorporation of this compound into polymer matrices:

- Polymer Blends : Studies have shown that blending Dihydro-5,5-diethyl-3-methyl-2H-1,3-oxazine with certain polymers can enhance mechanical properties and thermal stability. This is particularly useful in developing materials for packaging and construction .

- Case Study : A recent investigation into the use of this compound in creating biodegradable plastics revealed that it could significantly improve the degradation rate while maintaining structural integrity .

Comparison with Similar Compounds

Physical Properties :

- Melting Point : 97–98°C (crystallized from diethyl ether) .

- Density : 1.069 g/cm³ .

- Synonym(s): Diethadione, Ledosten, Persisten, and multiple IUPAC-variant names (e.g., 5,5-diethyldihydro-2H-1,3-oxazine-2,4(3H)-dione) .

The compound is listed in authoritative references such as the CRC Handbook of Chemistry and Physics and Dangerous Properties of Industrial Materials, indicating its relevance in chemical research and industrial safety assessments .

Structural and Functional Analogues:

The compound shares structural similarities with other oxazine and pyrimidine-dione derivatives. Below is a comparative analysis based on available

Key Findings:

Antibacterial Activity :

- The target compound lacks explicit antibacterial data in the provided evidence. However, structurally related pyrimidine-diones (e.g., 1-benzyl-5-iodopyrimidine-2,4-dione) exhibit activity against Gram-positive bacteria (Streptococcus pyogenes) and Branhamella catarrhalis at low concentrations (0.128 mg/mL) .

- The absence of halogen substituents (e.g., iodine) or bulky aromatic groups in the target compound may limit its antibacterial efficacy compared to these analogs.

Thermal Stability :

- The melting point of the target compound (97–98°C) is consistent with other oxazine derivatives, which typically exhibit moderate thermal stability due to hydrogen bonding within the heterocyclic ring .

Industrial Relevance: Unlike diethyl dicarbonate (a known preservative), the target compound’s applications remain speculative.

Preparation Methods

Detailed Synthetic Procedure (Representative Example)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5-(Phenoxymethyl)-2-amino-2-oxazoline + Acrolein in Ethanol | Stir at room temperature for 48 hours | 55 | Precipitate forms during reaction |

| 2 | Filtration and crystallization from chloroform–methanol (4:1 v/v) | Slow evaporation at +20 °C | - | Crystals suitable for X-ray analysis obtained |

This procedure, while for a related oxazine dione, demonstrates the mild conditions and moderate yields achievable by direct condensation and cyclization.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct condensation of amino-oxazoline with aldehydes | Amino-oxazoline, acrolein | Room temp, ethanol, 2 days | Moderate (~55%) | Mild conditions, simple setup | Longer reaction time, moderate yield |

| Cycloaddition with amines and diketones | Amines, diketones | Variable, often mild heating | Variable | Potential for high selectivity | Requires optimization of amine basicity |

| One-pot three-component reactions (related oxazine derivatives) | Thiobarbituric acid, aryl glyoxals, N-methyl urea | Thermal or microwave-assisted in ethanol | High | Short reaction time, high yield, operational simplicity | Specific to certain oxazine derivatives |

The one-pot three-component reaction method, although reported for pyrimido-oxazine diones, highlights the potential for efficient synthesis using microwave-assisted heating and readily available starting materials.

Research Findings and Optimization Insights

Reaction Time and Temperature: Mild temperatures (room temperature to 60 °C) favor controlled cyclization without decomposition. Microwave-assisted heating can reduce reaction times significantly while maintaining or improving yields.

Solvent Effects: Polar protic solvents like ethanol facilitate condensation and cyclization, while solvent mixtures (chloroform–methanol) aid in crystallization and purification.

Amine Selection: Weakly basic amines improve reaction rates and yields by balancing nucleophilicity and protonation states during ring closure.

Purification: Slow evaporation crystallization is effective for obtaining pure crystalline products suitable for structural analysis.

Summary Table of Key Physical and Chemical Data Relevant to Preparation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.